

# Receptor Binding Affinity of 4-Propanoyloxy-DMT: A Technical Guide

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## Compound of Interest

Compound Name: 4-Propanoyloxy DMT

CAS No.: 1373882-11-1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of 4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT or 4-PrO-DMT), a synthetic tryptamine and a structural analog of psilocybin. This document summarizes quantitative binding data, details experimental methodologies, and visualizes key biological and experimental processes to serve as a foundational resource for research and drug development.

## Introduction

4-Propanoyloxy-DMT is a semi-synthetic psychedelic substance of the tryptamine class.<sup>[1]</sup> Like other 4-substituted tryptamines such as psilocybin (4-phosphoryloxy-DMT) and psilacetin (4-acetoxy-DMT), it is hypothesized to be a prodrug of psilocin (4-hydroxy-DMT), the primary psychoactive metabolite.<sup>[1][2][3]</sup> Understanding the interaction of 4-Propanoyloxy-DMT and its potential metabolites with various neurotransmitter receptors is crucial for elucidating its pharmacological profile and therapeutic potential. The primary psychedelic effects of tryptamines are mediated by their agonist activity at the serotonin 2A (5-HT<sub>2A</sub>) receptor.<sup>[2]</sup> This

guide focuses on the in vitro receptor binding affinities, providing a detailed quantitative analysis.

## Receptor Binding Affinity Data

The following tables summarize the inhibition constants (K<sub>i</sub>) of 4-Propanoyloxy-DMT at various human serotonin (5-HT) and other non-serotonergic receptors, as determined by radioligand binding assays.[2] Lower K<sub>i</sub> values indicate a higher binding affinity.

**Table 1: Binding Affinities (K<sub>i</sub>) at Human Serotonin (5-HT) Receptors**

Receptor	4-Propanoyloxy-DMT K <sub>i</sub> (nM)
5-HT <sub>1A</sub>	160
5-HT <sub>1B</sub>	180
5-HT <sub>1D</sub>	130
5-HT <sub>1E</sub>	250
5-HT <sub>2A</sub>	120
5-HT <sub>2B</sub>	31
5-HT <sub>2C</sub>	200
5-HT <sub>5A</sub>	620
5-HT <sub>6</sub>	110
5-HT <sub>7</sub>	360

Data sourced from Glatfelter et al. (2023) in ACS Pharmacology & Translational Science.[2]

**Table 2: Binding Affinities (K<sub>i</sub>) at Non-Serotonergic Human Receptors**

Receptor/Transporter	4-Propanoyloxy-DMT Ki (nM)
$\alpha_{2a}$ Adrenergic	480
D <sub>3</sub> Dopamine	830
H <sub>1</sub> Histamine	330
$\kappa$ -Opioid (KOR)	710
$\sigma_1$	210
Serotonin Transporter (SERT)	>10,000

Data sourced from Glatfelter et al. (2023) in ACS Pharmacology & Translational Science.[2]

## Experimental Protocols

The binding affinity data presented were obtained through competitive radioligand binding assays. The following is a detailed description of the methodology.

### Radioligand Binding Assays

Objective: To determine the binding affinity (K<sub>i</sub>) of 4-Propanoyloxy-DMT for a panel of human receptors.

Materials:

- Test Compound: 4-Propanoyloxy-DMT
- Receptor Source: Cloned human receptors expressed in various cell lines (e.g., HEK293, CHO).
- Radioligands: Tritiated (<sup>3</sup>H) specific antagonists or agonists for each receptor subtype (e.g., [<sup>3</sup>H]ketanserin for 5-HT<sub>2A</sub>, [<sup>3</sup>H]WAY-100635 for 5-HT<sub>1A</sub>).
- Assay Buffer: Specific buffer conditions for each receptor assay.
- Filtration Apparatus: 96-well plate harvester and glass fiber filters.

- Scintillation Counter: For measuring radioactivity.

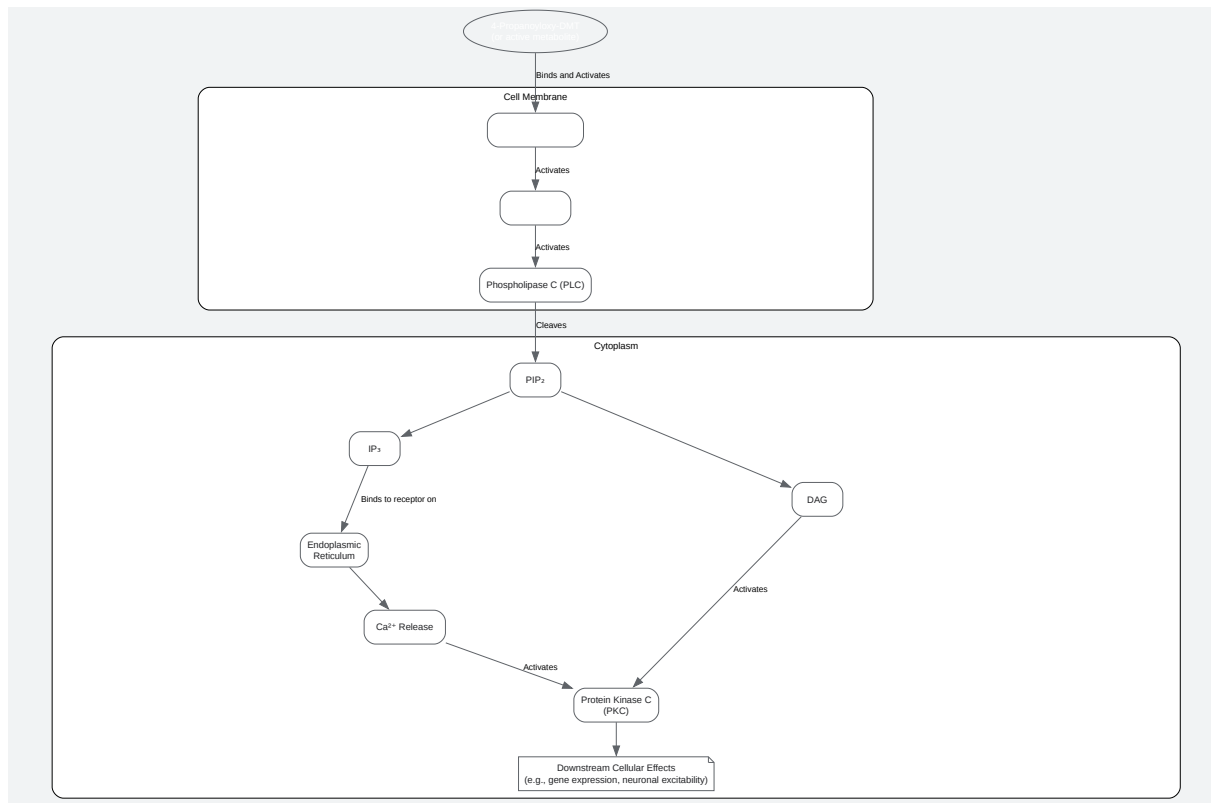
#### Procedure:

- Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the assay buffer.
- Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of the unlabeled test compound (4-Propanoyloxy-DMT).
- Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC<sub>50</sub> value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC<sub>50</sub> values are then converted to inhibition constants (K<sub>i</sub>) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant for the receptor.

## Visualizations

### Signaling Pathways

The primary psychedelic effects of tryptamines like 4-Propanoyloxy-DMT are mediated through the activation of the 5-HT<sub>2A</sub> receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).[4] The diagram below illustrates the canonical signaling pathway initiated by the activation of the 5-HT<sub>2A</sub> receptor.

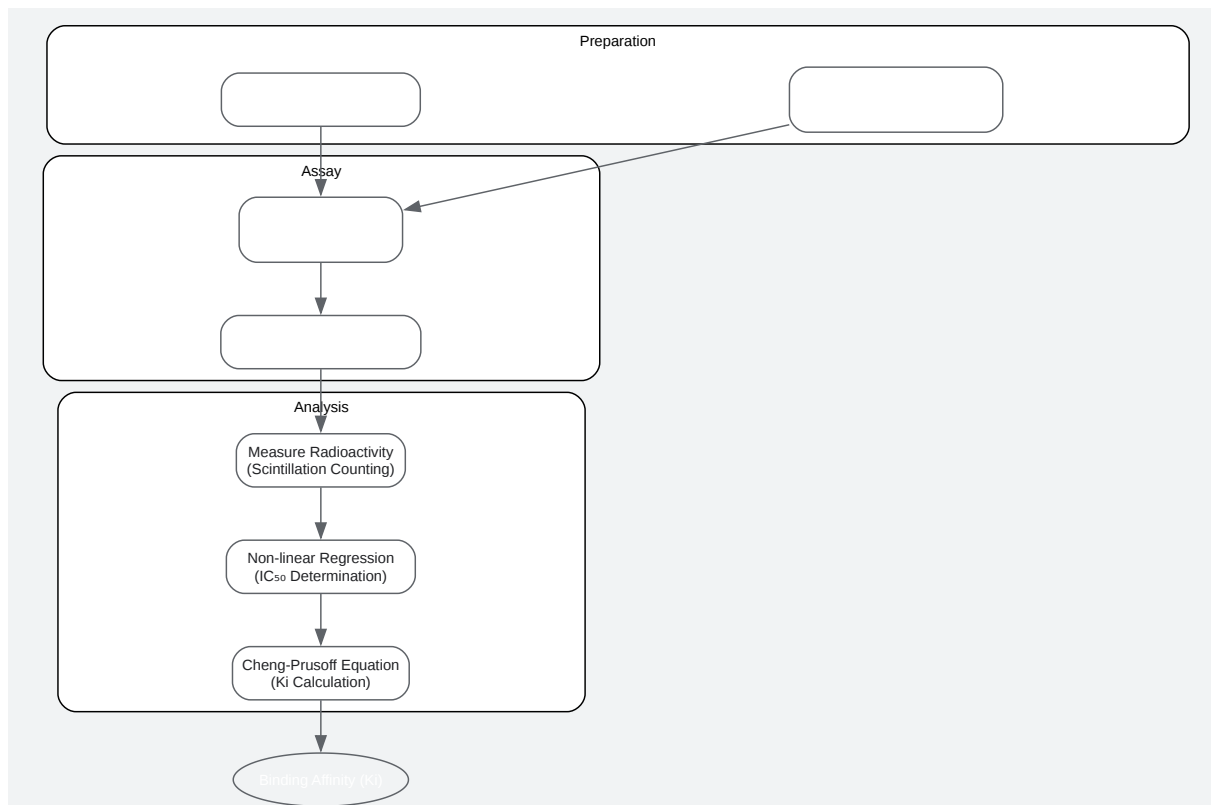


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Caption: 5-HT<sub>2A</sub> Receptor Gq Signaling Pathway.

## Experimental Workflow

The following diagram outlines the logical flow of a competitive radioligand binding assay used to determine the binding affinity of a test compound.



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Caption: Experimental Workflow for Radioligand Binding Assay.

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